molecular formula C18H19N3O3 B268767 N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B268767
M. Wt: 325.4 g/mol
InChI Key: IMKXYAIYMLHLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.

Mechanism of Action

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has demonstrated significant anti-tumor activity in various cancer models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have limited efficacy in certain types of cancer, and its potential for drug resistance is still being studied. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have limitations in terms of toxicity and tolerability in humans.

Future Directions

There are several future directions for the development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One area of focus is the identification of biomarkers that can predict response to N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. Additionally, there is ongoing research into the potential use of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Ongoing research into the mechanism of action, biochemical and physiological effects, and future directions of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide will continue to inform its potential use in the clinic.

Synthesis Methods

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is synthesized through a multi-step process that involves the reaction of isonicotinamide with various reagents. The final product is obtained through recrystallization. The purity of N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is determined using HPLC and NMR spectroscopy.

Scientific Research Applications

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide is also being studied for its potential in combination therapy with other cancer drugs.

properties

Product Name

N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-2-1-11-24-16)13-3-5-15(6-4-13)21-18(23)14-7-9-19-10-8-14/h3-10,16H,1-2,11-12H2,(H,20,22)(H,21,23)

InChI Key

IMKXYAIYMLHLEM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.